molecular formula C7H10N2O B1339629 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol CAS No. 866216-18-4

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol

Cat. No. B1339629
CAS RN: 866216-18-4
M. Wt: 138.17 g/mol
InChI Key: QGSMPWPXQRBVDP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various tetrahydropyrazolo[1,5-a]pyridine derivatives has been reported through different methods. One approach involves a Dieckmann condensation to install the lactam ring, followed by a hydrazine cyclisation to build the fused pyrazole ring, which allows for the potential incorporation of alkyl or aryl substituents at specific positions on the core structure . Another method reported is the one-pot three-component reaction using 4-hydroxycoumarin, aldehydes, and 3-amino-5-methyl-pyrazole, catalyzed by n-tetrabutylammonium tribromide (TBATB) under reflux conditions, leading to dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones . Additionally, an electrochemical strategy has been described for the synthesis of 3-methyl-4-aryl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-ones using an electrogenerated base of the anion of Meldrum’s acid .

Molecular Structure Analysis

The molecular structure of these compounds has been explored through various techniques. For instance, the crystal structure of a related compound, 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4,5,6,7-tetrahydropyrano[2,3-d]pyrazolo[3,4-b]pyridine-3-carbonitrile, was determined using single crystal X-ray diffraction data, revealing that the pyrazole, pyridine, and pyran rings are almost coplanar with each other . In another study, the molecular conformations and hydrogen bonding of closely related 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines were analyzed, showing that the reduced pyridine ring adopts a half-chair conformation .

Chemical Reactions Analysis

The reactivity of these compounds has been investigated, with studies showing that they can undergo various chemical reactions. For example, the alkylation, acylation, reduction, and oxidation reactions of 4-aroyl-3-methyl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-ones have been studied, demonstrating the versatility of these compounds in chemical transformations . Another study reported the preparation of methyl 4-aryl-6-methyl-4,7-dihydro-1H-pyrazolo-[3,4-b]pyridine-5-carboxylates from methyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates using the Vilsmeier–Haack reagent, followed by treatment with hydrazine .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydropyrazolo[1,5-a]pyridine derivatives are influenced by their molecular structure. The crystal packing of these compounds is often stabilized by intermolecular hydrogen bond interactions, as seen in the structure of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4,5,6,7-tetrahydropyrano[2,3-d]pyrazolo[3,4-b]pyridine-3-carbonitrile . The conformational analysis of related compounds reveals the importance of substituents and their orientation in determining the overall molecular geometry and potential intermolecular interactions . These properties are crucial for understanding the behavior of these compounds in various environments and their potential applications in drug discovery and material science.

Scientific Research Applications

Photophysical Properties and Biomedical Applications

The synthesis of stable 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-fused chlorins and bacteriochlorins has been explored through [8π+2π] cycloaddition reactions. These compounds exhibit significant absorption and fluorescence properties, suggesting their potential for various biomedical applications (Pereira et al., 2011).

Novel Scaffold Synthesis

Efficient synthesis of novel 1,4,6,7-tetrahydropyrazolo[3,4-c]pyridin-5-one scaffolds has been reported. This synthesis route includes a Dieckmann condensation and a hydrazine cyclization, demonstrating potential for further chemical modifications (Howe et al., 2014).

Photodynamic Therapy for Melanoma

A study described the development of new stable 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-fused chlorins with high absorption properties and potent photosensitizing ability against melanoma cells. These compounds induce apoptosis and necrosis in human melanoma cells, showing promise for photodynamic therapy applications (Pereira et al., 2015).

Spectroscopic and Structural Investigations

A synthetic analog of the biologically relevant 4H-pyran motif, including 6-amino-3-phenyl-4-(pyridin-4-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, was studied for its spectral and structural properties. The combined experimental and computational work provided insights into the compound's potential pharmaceutical importance in drug discovery (Kumar et al., 2020).

Antihypertensive Agents

Research on new 3-aryl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridines revealed their potential as antihypertensive agents. This was demonstrated through in vitro [3H]prazosin displacement activity and in vivo efficacy in hypertensive rats (Winters et al., 1985).

Synthesis of Heterocycles

The reaction of 3(5)-amino-5(3)-methylpyrazole with hexafluoroacetylacetone led to the formation of pyrazolo[1,5-a]pyrimidine or pyrazolo[3,4-b]-pyridine, highlighting the versatility of these compounds in synthesizing diverse heterocycles (Petrov et al., 2008).

Novel PDT Agents for Cancer Treatment

Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-fused chlorins derived from tetrakis(pentafluorophenyl)porphyrin were investigated as photodynamic therapy (PDT) agents against melanoma and esophagus cancer. These agents demonstrated impressive efficacy, with IC50 values in the nanomolar range for both melanoma and esophageal carcinoma cell lines (Pereira et al., 2021).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been found to interact with core protein allosteric modulators (CpAMs) of the hepatitis B virus (HBV), effectively inhibiting the virus’s replication . This interaction is crucial for developing potential antiviral therapies. Additionally, this compound can bind to various proteins and enzymes, altering their activity and influencing metabolic pathways.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In hepatocytes, for example, this compound has been shown to inhibit HBV replication by modulating the activity of core proteins . This inhibition can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. Furthermore, this compound may affect other cell types by interacting with different enzymes and proteins, thereby influencing various cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an allosteric modulator, binding to specific sites on target proteins and altering their conformation and activity . This mechanism is particularly relevant in the context of HBV inhibition, where the compound binds to core proteins and prevents the virus from replicating. Additionally, this compound can inhibit or activate enzymes, leading to changes in gene expression and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that this compound can maintain its inhibitory activity over extended periods, making it a reliable tool for in vitro and in vivo experiments . Its degradation products and their potential effects on cells should also be investigated.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may effectively inhibit target enzymes and proteins without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to liver cells and other tissues. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound’s ability to inhibit specific enzymes can lead to changes in metabolic flux and metabolite levels . Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The distribution of this compound within tissues can affect its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for the compound’s activity and function, as it must reach its target sites to exert its effects . Understanding the factors that influence the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c10-7-2-4-9-6(5-7)1-3-8-9/h1,3,7,10H,2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSMPWPXQRBVDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00470229
Record name 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

866216-18-4
Record name 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866216-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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